molecular formula C23H22N2O3S2 B2554456 (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 617695-01-9

(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B2554456
CAS RN: 617695-01-9
M. Wt: 438.56
InChI Key: QECKEMOMIXWTCO-VXPUYCOJSA-N
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Description

The compound “(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one” is a unique chemical with the linear formula C23H22N2O3S2. It has a molecular weight of 438.571 and a CAS Number of 617695-01-9 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Synthesis and Chemical Studies

The compound is involved in the synthesis and microbial studies of thiazolidinone derivatives. Patel et al. (2010) reported the preparation of similar compounds by refluxing certain precursors with thioglycolic acid and anhydrous zinc chloride, indicating its role in organic synthesis processes (Patel, Shah, Trivedi, & Vyas, 2010). This synthesis pathway is crucial for developing compounds with potential biological activities.

Antimicrobial and Antifungal Activities

Studies have shown that derivatives of thiazolidinone, a core component of the compound , exhibit antimicrobial and antifungal properties. Basavarajaiah and Mruthyunjayaswamy (2010) synthesized derivatives that were screened for antimicrobial activities, highlighting the potential of such compounds in fighting microbial infections (Basavarajaiah & Mruthyunjayaswamy, 2010).

Aldose and Aldehyde Reductase Inhibition for Diabetic Complications

A specific area of research involves the inhibition of aldose and aldehyde reductase enzymes, which are linked to diabetic complications. A series of thiazolidin-3-yl acetamide derivatives, similar to the core structure of the compound of interest, were synthesized and tested for their inhibitory potential against these enzymes. This research indicates the compound's relevance in developing treatments for diabetic complications (Bacha et al., 2020).

Potential in Cancer Therapy

Derivatives of thiazolidinone have been explored for their potential in cancer therapy. Kryshchyshyn et al. (2020) synthesized pyrrolidinedione-thiazolidinone hybrids and tested them for antileukemic activity, demonstrating the compound's potential as a lead in anticancer drug development (Kryshchyshyn et al., 2020).

Light-Dependent TNF-alpha Antagonists

The compound's framework has been related to the discovery of tumor necrosis factor-alpha antagonists. Studies by Voss et al. (2003) identified thiazolidinone derivatives as light-dependent inhibitors, suggesting a novel approach to anti-inflammatory and anticancer treatments (Voss et al., 2003).

properties

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S2/c1-15-8-10-16(11-9-15)14-25-18-7-4-3-6-17(18)19(21(25)26)20-22(27)24(23(29)30-20)12-5-13-28-2/h3-4,6-11H,5,12-14H2,1-2H3/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECKEMOMIXWTCO-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCOC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCOC)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

617695-01-9
Record name (3Z)-3-[3-(3-METHOXYPROPYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-(4-METHYLBENZYL)-1,3-DIHYDRO-2H-INDOL-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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